2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride
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Overview
Description
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride is a chemical compound with the molecular formula C18H17N2Cl. It is a derivative of carbazole, a class of compounds known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: These reactions often involve the formation of the pyrido[4,3-b]carbazole core structure through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions on the carbazole ring system.
Quaternization: The final step usually involves quaternization with a chloride source to form the chloride salt.
Chemical Reactions Analysis
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of materials with specific properties, such as photophysical properties.
Mechanism of Action
The mechanism of action of 2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, inhibiting the function of topoisomerases and telomerases, which are crucial for DNA replication and cell division. This leads to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride is unique compared to other carbazole derivatives due to its specific methylation pattern and chloride salt form. Similar compounds include:
Ellipticine: Another carbazole derivative with anticancer properties.
Celiptium: Known for its anticancer activity.
Alectinib: A carbazole-based compound used in cancer therapy.
Properties
CAS No. |
93208-57-2 |
---|---|
Molecular Formula |
C18H17ClN2 |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;chloride |
InChI |
InChI=1S/C18H16N2.ClH/c1-11-15-10-20(3)9-8-13(15)12(2)18-17(11)14-6-4-5-7-16(14)19-18;/h4-10H,1-3H3;1H |
InChI Key |
KPDRQUXPBRQLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C.[Cl-] |
Origin of Product |
United States |
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